molecular formula C16H25NO B291498 N-(2-ethylhexyl)-2-methylbenzamide

N-(2-ethylhexyl)-2-methylbenzamide

Cat. No.: B291498
M. Wt: 247.38 g/mol
InChI Key: UNPOQTFLCFVMMZ-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl moiety linked to a branched 2-ethylhexylamine group. Benzamides with N,O-bidentate directing groups (e.g., anthraquinone or hydroxyalkyl substituents) are widely studied for their applications in metal-catalyzed C–H bond functionalization . In contrast, this compound features a monodentate N-directing group, which may influence its reactivity and utility in catalytic systems.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(2-ethylhexyl)-2-methylbenzamide

InChI

InChI=1S/C16H25NO/c1-4-6-10-14(5-2)12-17-16(18)15-11-8-7-9-13(15)3/h7-9,11,14H,4-6,10,12H2,1-3H3,(H,17,18)

InChI Key

UNPOQTFLCFVMMZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=CC=CC=C1C

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Characterization

Key techniques include:

  • NMR Spectroscopy : Confirmation of the 2-methylbenzoyl (δ ~7.2–8.0 ppm for aromatic protons) and 2-ethylhexyl groups (δ ~0.8–1.6 ppm for alkyl protons) .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • GC-MS: Molecular ion peak matching the molecular weight (C₁₆H₂₅NO = 263.38 g/mol) .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Directing Group Key Substituents Molecular Weight (g/mol) Key Applications
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide N,O-bidentate Anthraquinone (rigid, planar) ~377.39 Ru-catalyzed C–H arylation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate Hydroxyalkyl (polar) ~207.26 Metal-catalyzed C–H functionalization
N-(2-Ethylhexyl)-2-methylbenzamide N-monodentate Branched alkyl (lipophilic) 263.38 Limited catalytic use

Key Findings:

Directing Group Efficacy: N,O-bidentate groups (e.g., anthraquinone or hydroxyalkyl) enable stable chelation with metals (e.g., Ru, Mn), facilitating five-membered metallacycle formation critical for C–H activation .

Solubility and Reactivity: Anthraquinone derivatives exhibit poor solubility in non-polar solvents due to their rigid aromatic structure . this compound’s branched alkyl chain enhances lipophilicity, favoring solubility in organic solvents (e.g., hexane, toluene) but limiting use in polar reaction systems.

Thermal Stability: Anthraquinone-based benzamides show high thermal stability (decomposition >250°C) due to conjugated π-systems . Alkyl-substituted benzamides (e.g., 2-ethylhexyl) may decompose at lower temperatures (~150–200°C) due to weaker intermolecular interactions.

Research Implications and Limitations

  • Catalytic Applications : this compound is less suited for directing-group-assisted catalysis but may serve as a model for studying steric effects in alkylamide systems.
  • Synthetic Limitations: The absence of a secondary donor atom (O or S) restricts its utility in modern C–H functionalization protocols, which prioritize bidentate ligands .

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